Zafirlukast m-Tolyl Isomer-d7
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Overview
Description
Zafirlukast m-Tolyl Isomer-d7 is a labeled analogue of Zafirlukast m-Tolyl Isomer, which is a positional isomer and impurity of the cysteinyl leukotriene type 1 receptor antagonist, Zafirlukast . This compound is used primarily in scientific research and analytical applications.
Preparation Methods
The synthesis of Zafirlukast m-Tolyl Isomer-d7 involves the incorporation of deuterium atoms into the m-tolyl isomer of Zafirlukast. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenyl-d7 and other reagents.
Reaction Conditions: The reaction conditions involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium atoms.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Zafirlukast m-Tolyl Isomer-d7 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zafirlukast m-Tolyl Isomer-d7 has several scientific research applications, including:
Analytical Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Pharmaceutical Research: This compound is used in pharmaceutical research to study the metabolism and pharmacokinetics of Zafirlukast and its analogues.
Biological Studies: It is used in biological studies to investigate the effects of deuterium incorporation on the biological activity of Zafirlukast.
Industrial Applications: In the industry, it is used for quality control and assurance in the production of Zafirlukast and related compounds.
Mechanism of Action
The mechanism of action of Zafirlukast m-Tolyl Isomer-d7 is similar to that of Zafirlukast. It acts as a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1). By blocking the action of cysteinyl leukotrienes, it reduces airway constriction, mucus build-up, and inflammation in the lungs . This mechanism is crucial for its use in the treatment of asthma and other inflammatory conditions.
Comparison with Similar Compounds
Zafirlukast m-Tolyl Isomer-d7 can be compared with other similar compounds, such as:
Zafirlukast p-Tolyl Isomer-d7: Another positional isomer with similar applications but different structural properties.
Zafirlukast-d7: A deuterated analogue of Zafirlukast without the m-tolyl substitution.
Montelukast: Another leukotriene receptor antagonist with a different chemical structure but similar therapeutic effects .
These comparisons highlight the uniqueness of this compound in terms of its specific structural modifications and research applications.
Properties
CAS No. |
1794760-52-3 |
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Molecular Formula |
C₃₁H₂₆D₇N₃O₆S |
Molecular Weight |
582.72 |
Synonyms |
N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Related Compound D-d7; Cyclopentyl 3-[2-Methoxy-4-[m-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol |
Origin of Product |
United States |
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